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Compound of Interest

Compound Name: Enazadrem

Cat. No.: B025868

Disclaimer: Publicly available preclinical toxicology data for Enazadrem (also known as CP-
70490) is limited. The following application notes and protocols are based on established
principles of preclinical toxicology for small molecule drug candidates and are intended to serve
as a representative guide. The data presented herein is illustrative and not actual experimental
results for Enazadrem.

Introduction

Enazadrem (CP-70490) is a small molecule inhibitor of lipoxygenase, an enzyme class
involved in the inflammatory cascade through the production of leukotrienes and other lipid
mediators. As with any investigational new drug, a thorough preclinical toxicology evaluation is
essential to characterize its safety profile before administration in human clinical trials. These
studies are designed to identify potential target organs of toxicity, determine a No-Observed-
Adverse-Effect Level (NOAEL), and inform the selection of a safe starting dose for Phase |

clinical studies.

This document provides a framework for the administration of Enazadrem in preclinical
toxicology studies, including representative data, detailed experimental protocols, and
visualizations of key pathways and workflows.

Data Presentation: lllustrative Toxicology Summary
for Enazadrem
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The following tables summarize fictional quantitative data from a standard battery of preclinical
toxicology studies for a lipoxygenase inhibitor like Enazadrem.

Table 1: Acute Toxicity of Enazadrem in Rodents

95%
Route of Confidence Key Clinical

Species L . LDso (mg/kg) .
Administration Interval Observations

(mglkg)

No mortality or

significant clinical
Mouse Oral (p.o.) > 2000 N/A signs of toxicity

observed at the

limit dose.

Sedation,

piloerection, and
Rat Oral (p.o.) 1500 1200 - 1800 .

ataxia at doses >

1000 mg/kg.

Hypoactivity and
) respiratory
Mouse Intravenous (i.v.) 150 125-175 ]
distress at doses

=100 mg/kg.

Seizures and
mortality within

Rat Intravenous (i.v.) 100 80-120 10 minutes at
doses = 120
mg/kg.

Table 2: Repeated-Dose Toxicity of Enazadrem in Rats (28-Day Oral Gavage)
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BENGHE

. Key Key Clinical Key
Dose Group Body Weight . . .
Hematology Chemistry Histopathologi
(mgl/kg/day) Change (%) L L L
Findings Findings cal Findings
) No significant
0 (Vehicle) +25% Normal Normal o
findings.
No significant
10 +24% Normal Normal o
findings.
Slight, non- Minimal
significant centrilobular
50 +20% ] Normal
decrease in red hepatocyte
blood cell count. hypertrophy.
Moderate
Statistically Statistically centrilobular
significant significant hepatocyte
200 +10% decrease in red increase in ALT hypertrophy and
blood cell count and AST (>2x single-cell
and hemoglobin. baseline). necrosis in the
liver.
Table 3: In Vitro Genotoxicity of Enazadrem
Metabolic
Assay Test System L Result
Activation (S9)
S. typhimurium (TA98,
TA100, TA1535, _ _ ,
Ames Test With and Without Negative

TA1537), E. coli (WP2
uvrA)

Mouse Lymphoma
Assay (MLA)

L5178Y/Tk+/- cells With and Without Positive (with S9)

In Vitro Micronucleus Human peripheral

With and Without Positive (with S9)

Test blood lymphocytes
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Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure) in
Rats

Objective: To determine the acute oral toxicity (LDso) of Enazadrem.
Materials:

Enazadrem

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)

Oral gavage needles

Standard laboratory animal housing and diet

Methodology:

Acclimatization: Animals are acclimated for at least 5 days prior to dosing.

o Fasting: Animals are fasted overnight (with access to water) before dosing.
» Dose Preparation: Enazadrem is suspended in the vehicle to the desired concentrations.
e Dosing: A single animal is dosed at the starting dose (e.g., 175 mg/kg).

o Observation: The animal is observed for mortality and clinical signs of toxicity for the first 30
minutes, then periodically for 4 hours, and daily thereafter for 14 days. Body weight is
recorded prior to dosing and on days 7 and 14.

e Dose Adjustment:
o If the animal survives, the next animal is dosed at a higher dose level.

o If the animal dies, the next animal is dosed at a lower dose level.
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o Termination: After 14 days, surviving animals are euthanized and subjected to a gross
necropsy.

o Data Analysis: The LDso is calculated using appropriate statistical software (e.g.,
AQOT425StatPgm).

28-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of Enazadrem following repeated oral
administration for 28 days.

Materials:

Enazadrem

Vehicle

Sprague-Dawley rats (6-8 weeks old, 10 animals/sex/group)

Equipment for clinical observations, body weight, food consumption, hematology, clinical
chemistry, and histopathology.

Methodology:

e Group Assignment: Animals are randomly assigned to vehicle control and three dose groups
(e.g., 10, 50, 200 mg/kg/day).

e Dosing: Animals are dosed once daily via oral gavage for 28 consecutive days.

e Observations:

o Mortality and Morbidity: Checked twice daily.

o

Clinical Signs: Observed daily.

[e]

Body Weight and Food Consumption: Recorded weekly.

o

Ophthalmology: Conducted prior to dosing and at the end of the study.
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 Clinical Pathology: Blood and urine samples are collected at the end of the 28-day period for
hematology, coagulation, and clinical chemistry analysis.

» Necropsy and Histopathology: All animals are euthanized at the end of the study. A full
necropsy is performed, and selected organs are weighed. Tissues are collected and
preserved for histopathological examination.

o Data Analysis: Statistical analysis is performed to compare dose groups to the vehicle
control group.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of Enazadrem by its ability to induce reverse
mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Materials:

Enazadrem

Bacterial strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA)

S9 fraction (for metabolic activation)

Positive and negative controls

Top agar and minimal glucose agar plates
Methodology:

e Dose Range Finding: A preliminary cytotoxicity test is performed to determine the
appropriate concentration range of Enazadrem.

e Assay Performance:

o The test compound, bacterial culture, and either S9 mix or a buffer are combined in a test
tube.

o The mixture is briefly incubated.
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o Molten top agar is added, and the contents are poured onto minimal glucose agar plates.

 Incubation: Plates are incubated at 37°C for 48-72 hours.
e Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted.

» Data Analysis: The results are considered positive if a dose-related increase in revertant
colonies is observed, and the increase is at least twofold over the solvent control for at least
two consecutive dose levels.
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Caption: Hypothetical mechanism of action for Enazadrem as a 5-lipoxygenase inhibitor.

Experimental Workflow
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Caption: General experimental workflow for preclinical toxicology studies.
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Caption: The four key stages of pharmacokinetics (ADME).

 To cite this document: BenchChem. [Application Notes and Protocols for Enazadrem
Administration in Preclinical Toxicology Studies]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b025868#enazadrem-administration-in-
preclinical-toxicology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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